Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. One efficient method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions . This method provides a rapid and high-yielding route to imidazo[1,2-a]pyridines.
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, and palladium . These processes may involve undesirable solvents and high temperatures, but recent advancements have focused on greener and more efficient methods.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the imidazo[1,2-a]pyridine scaffold.
Substitution: Substitution reactions, such as nucleophilic substitution, are common for introducing different substituents on the pyridine ring.
Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary, but metal-free and green chemistry approaches are increasingly preferred .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Functionalization at various positions on the imidazo[1,2-a]pyridine scaffold can lead to a wide range of derivatives with different biological activities.
Scientific Research Applications
Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various derivatives with potential biological activities.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to bind to different molecular targets.
Medicine: Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis. They are also explored for their potential in treating other infectious diseases and conditions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine scaffold can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, making it effective against tuberculosis . The exact molecular pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has shown improved potency against tuberculosis with good microsomal stability.
Zolimidine: Used for peptic ulcers.
Zolpidem: Used for insomnia and brain disorders.
Rifaximin: Used for hepatic encephalopathy.
Uniqueness: Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substituents, which can influence its biological activity and stability. Its methoxy group at the 6-position and ethyl ester at the 2-position provide distinct properties compared to other imidazo[1,2-a]pyridine derivatives.
Properties
IUPAC Name |
ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-13-6-8(15-2)4-5-10(13)12-9/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFQWLXXQRGZOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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